molecular formula C9H13ClN2O2S B8096308 1-(Phenylsulfonyl)azetidin-3-amine hydrochloride

1-(Phenylsulfonyl)azetidin-3-amine hydrochloride

Cat. No.: B8096308
M. Wt: 248.73 g/mol
InChI Key: WQCOMJASJYPYNT-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)azetidin-3-amine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₀N₂O₂S·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and phenylsulfonyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with azetidin-3-amine and phenylsulfonyl chloride.

  • Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dichloromethane or acetonitrile at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion.

  • Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using industrial reactors with controlled temperature and stirring mechanisms.

  • Quality Control: The purity of the compound is ensured through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Types of Reactions:

  • Oxidation: The phenylsulfonyl group can undergo oxidation reactions to form sulfonyl chlorides or sulfonic acids.

  • Reduction: The azetidine ring can be reduced to form amines or other derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group acts as a leaving group.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides, sulfonic acids.

  • Reduction Products: Amines, amides.

  • Substitution Products: Amides, ethers.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms.

  • Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The phenylsulfonyl group can act as an electrophile, while the azetidine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

  • Azetidin-3-amine: Similar in structure but lacks the phenylsulfonyl group, leading to different reactivity and applications.

  • Pyrrolidine derivatives: These compounds have a five-membered ring instead of four, resulting in different chemical properties.

  • Sulfonyl chlorides: These compounds are similar in the presence of the sulfonyl group but differ in the ring structure and functional groups.

Properties

IUPAC Name

1-(benzenesulfonyl)azetidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c10-8-6-11(7-8)14(12,13)9-4-2-1-3-5-9;/h1-5,8H,6-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCOMJASJYPYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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